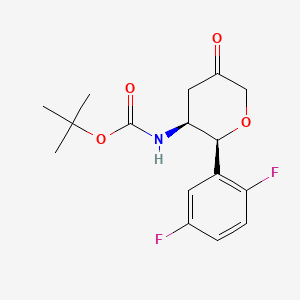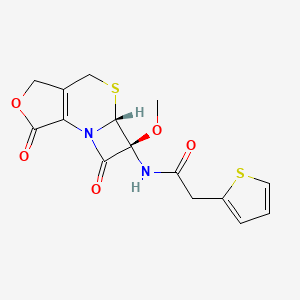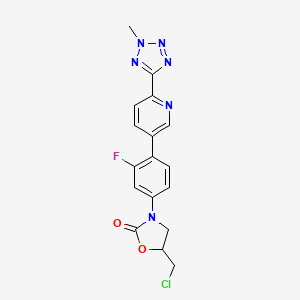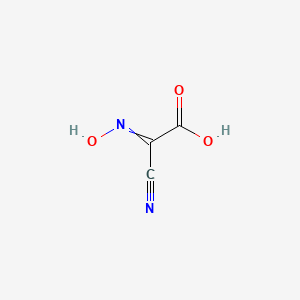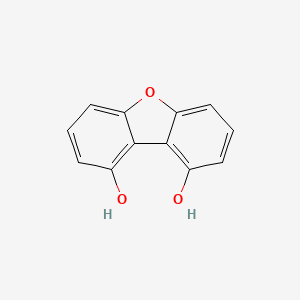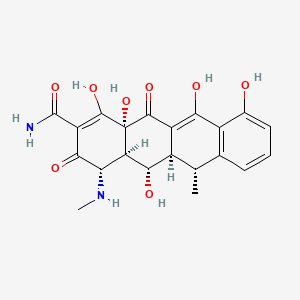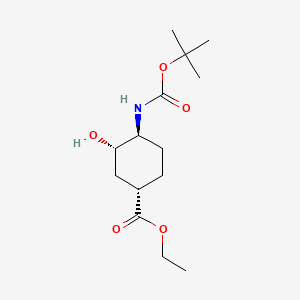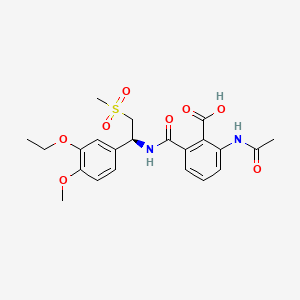
阿普瑞米司特杂质 10
描述
2-(Acetylamino)-6-[[[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]amino]carbonyl]-benzoic Acid is a complex organic compound with the molecular formula C22H26N2O8S and a molecular weight of 478.52 g/mol. This compound is an impurity of Apremilast, an oral phosphodiesterase 4 inhibitor used for treating psoriatic arthritis.
科学研究应用
2-(Acetylamino)-6-[[[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]amino]carbonyl]-benzoic Acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as an impurity in pharmaceutical formulations.
Industry: Used in the development of new materials and chemical processes.
作用机制
Target of Action
Apremilast Impurity 10, also known as Apremilast, primarily targets the enzyme Phosphodiesterase 4 (PDE4) . PDE4 is a key enzyme involved in the metabolic breakdown of cyclic adenosine monophosphate (cAMP), an important second messenger that plays a crucial role in the cellular response to many hormones and neurotransmitters .
Mode of Action
Apremilast acts as a selective inhibitor of PDE4 . By inhibiting PDE4, Apremilast prevents the breakdown of cAMP, leading to increased intracellular cAMP levels . The elevated cAMP levels then modulate the expression of pro- and anti-inflammatory cytokines, such as tumor necrosis factor alpha (TNF-α), interleukin (IL)-23, IL-17, and anti-inflammatory cytokines .
Biochemical Pathways
The increased cAMP levels due to PDE4 inhibition by Apremilast result in the downregulation of various inflammatory mediators, including inducible nitric oxide synthase, TNF-α, and IL-23, and upregulation of anti-inflammatory mediators like IL-10 . This modulation of cytokine production helps to reduce inflammation and alleviate symptoms in conditions like psoriasis and psoriatic arthritis .
Pharmacokinetics
Apremilast is heavily metabolized by various pathways, including oxidation, hydrolysis, and conjugation . It is metabolized primarily by the liver enzyme CYP3A4, with minor contributions from CYP2A6 and CYP1A2 . The drug has a bioavailability of approximately 73%, and its maximum plasma concentration is reached about 2.5 hours after oral administration . The elimination half-life of Apremilast is between 6 and 9 hours , and it is excreted in urine (58%) and feces (39%) .
Result of Action
The inhibition of PDE4 and the subsequent increase in cAMP levels lead to a decrease in the production of pro-inflammatory cytokines and an increase in the production of anti-inflammatory cytokines . This results in a reduction of inflammation and alleviation of symptoms in conditions such as psoriasis, psoriatic arthritis, and Behçet’s disease .
Action Environment
The action of Apremilast can be influenced by various environmental factors. For instance, the drug’s metabolism can be affected by factors that influence the activity of the CYP3A4 enzyme, such as other medications, certain foods, and liver disease . Furthermore, the drug’s absorption and bioavailability can be influenced by factors such as the patient’s gastrointestinal health and whether the drug is taken with or without food . It’s also important to note that Apremilast is air sensitive, and impurities can occur as a result of air oxidation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetylamino)-6-[[[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]amino]carbonyl]-benzoic Acid involves multiple steps, including the formation of intermediate compounds. The key steps typically involve:
Formation of the Ethoxy-Methoxy Phenyl Intermediate: This step involves the reaction of 3-ethoxy-4-methoxyphenyl with suitable reagents to form the intermediate.
Introduction of the Methylsulfonylethyl Group: The intermediate is then reacted with reagents to introduce the methylsulfonylethyl group.
Formation of the Benzoic Acid Derivative: The final step involves the reaction of the intermediate with benzoic acid derivatives under specific conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthesis likely involves similar steps as the laboratory synthesis but on a larger scale, with optimizations for yield and purity.
化学反应分析
Types of Reactions
2-(Acetylamino)-6-[[[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]amino]carbonyl]-benzoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Various reagents can be used depending on the specific substitution reaction, including halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound.
相似化合物的比较
Similar Compounds
Apremilast: The parent compound, used for treating psoriatic arthritis.
Other PDE4 Inhibitors: Compounds such as roflumilast and cilomilast, which also inhibit PDE4 and have similar therapeutic effects.
Uniqueness
2-(Acetylamino)-6-[[[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]amino]carbonyl]-benzoic Acid is unique due to its specific structure and the presence of the ethoxy-methoxy phenyl and methylsulfonylethyl groups. These structural features may confer unique chemical and biological properties compared to other similar compounds.
属性
IUPAC Name |
2-acetamido-6-[[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]carbamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O8S/c1-5-32-19-11-14(9-10-18(19)31-3)17(12-33(4,29)30)24-21(26)15-7-6-8-16(23-13(2)25)20(15)22(27)28/h6-11,17H,5,12H2,1-4H3,(H,23,25)(H,24,26)(H,27,28)/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFSPLXBVQQZHZ-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)NC(=O)C2=C(C(=CC=C2)NC(=O)C)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)[C@@H](CS(=O)(=O)C)NC(=O)C2=C(C(=CC=C2)NC(=O)C)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


